Diisopropyl oxalate
Description
Historical Context of Oxalate (B1200264) Ester Chemistry Research
The study of oxalate esters is deeply embedded in the history of organic synthesis. One of the early significant reports involving these compounds dates back to the 1860s, when Edward Frankland and B.F. Duppa documented the reaction between dialkylzinc reagents and oxalate esters to produce α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.com This laid some of the foundational groundwork for the use of oxalate esters as reactants in organometallic chemistry.
A significant leap in the application of oxalate esters occurred in 1962, when Edwin A. Chandross, working at Bell Laboratories, discovered the foundational reaction for chemiluminescence, or light sticks. sjfc.edu This process involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye, a discovery that spurred further innovation by chemists at American Cyanamid who refined the process using various, less reactive oxalate esters to control the reaction and light emission. sjfc.edu
Further expansion of oxalate ester chemistry came with the development of new synthetic methods. For instance, a 1977 patent described a process for preparing oxalate esters, including diisopropyl oxalate, by reacting an alcohol with carbon monoxide at elevated temperatures and pressures, utilizing a palladium-containing catalyst. google.com More recently, research has explored the use of oxalate and its derivatives, such as oxamates, in the field of materials science for the restoration and protection of carbonate stone substrates like marble and limestone. researchgate.net The electrochemical behavior of oxalate esters has also been a subject of study, with research focusing on their ability to form radical anions upon monoelectronic reduction, a field with a rich history now experiencing a resurgence. researchgate.net
Significance of this compound in Contemporary Chemical Research
This compound (C₈H₁₄O₄) is recognized for its utility as a versatile intermediate and reagent in modern chemical research. ontosight.ai Its applications span organic synthesis, the pharmaceutical industry, and materials science. ontosight.aichemicalbull.com In synthetic organic chemistry, it serves as a precursor for a variety of other organic compounds, including those with potential applications as pharmaceuticals and agrochemicals. ontosight.ainii.ac.jp
The compound is a key starting material for the synthesis of monoalkyl oxalates. rsc.org These oxalate half-esters are valuable building blocks because they possess two distinct functional groups—an ester and a carboxylic acid—within a small molecular framework. nii.ac.jp This dual reactivity makes them useful in the synthesis of complex molecules and natural products. nii.ac.jp For example, derivatives of oxalate half-esters are employed in photoredox-catalyzed deoxygenation reactions. nii.ac.jp
In materials science, this compound is noted for its role in the production of polymers. ontosight.ai Furthermore, it is used as a laboratory reagent to investigate chemical reaction mechanisms and as a building block in the synthesis of more complex structures, such as bipyrazole derivatives. ontosight.aiimist.ma There is also interest in using manganese(II) complexes with certain ligands to model the function of enzymes like Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx), areas where oxalate derivatives play a crucial role.
Scope and Objectives of this compound Academic Inquiry
Academic research on this compound is focused on several key areas, including its synthesis, characterization, and application in chemical reactions. A primary objective is the development of efficient synthesis methods, such as the Fischer esterification of oxalic acid with isopropyl alcohol, often using an acid catalyst like p-toluenesulfonic acid and removing water azeotropically to drive the reaction to completion. chemicalbook.com
A significant portion of academic inquiry involves the detailed characterization of the compound's physical and chemical properties. This includes determining its boiling point, density, and reactivity patterns, such as its hydrolysis to form oxalic acid and isopropyl alcohol. ontosight.aicas.org The selective monohydrolysis of this compound to produce isopropyl oxalyl chloride (an oxalate half-ester) is a specific reaction of interest due to the synthetic utility of the product. rsc.org
Comprehensive spectroscopic analysis is another critical objective. Researchers utilize techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. chemicalbook.comnih.gov Furthermore, X-ray crystallography has been used to determine its solid-state conformation, revealing details about its three-dimensional structure. nih.gov The overarching goal of these inquiries is to build a complete profile of this compound, enabling its effective and predictable use in the synthesis of new and complex chemical entities.
Physicochemical and Spectroscopic Data of this compound
Below are interactive tables detailing the reported physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound Interact with the headers to sort the data.
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ | ontosight.aichemicalbook.comnih.gov |
| Molecular Weight | 174.19 g/mol | chemicalbook.comnih.gov |
| CAS Number | 615-81-6 | chemicalbook.comnih.govnist.gov |
| Appearance | Colorless liquid | ontosight.aiperflavory.comthegoodscentscompany.com |
| Boiling Point | ~191-208 °C | ontosight.aicas.orgperflavory.com |
| Density | ~1.01-1.08 g/cm³ | ontosight.aicas.org |
| Melting Point | -30 °C | cas.org |
| Refractive Index | 1.419 |
| Flash Point | 167.00 °F (75 °C) | thegoodscentscompany.com |
Table 2: Spectroscopic Data for this compound This table summarizes key spectroscopic data used for the structural elucidation of this compound.
| Spectroscopy Type | Data Highlights | Source(s) |
|---|---|---|
| ¹H NMR | δ ~5.13 (hept, 2H), ~1.33 (d, 12H) | chemicalbook.com |
| ¹³C NMR | δ ~157.96 (C=O), ~71.44 (CH), ~21.63 (CH₃) | chemicalbook.com |
| Infrared (IR) | Data available from various spectral databases. | nih.gov |
| Mass Spectrometry | GC-MS data available. | nih.gov |
| Crystal Structure | CCDC Number: 829932 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHNIFCFNUZYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210477 | |
| Record name | Diisopropyl oxalate | |
| Source | EPA DSSTox | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-81-6 | |
| Record name | Diisopropyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-81-6 | |
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| Record name | Diisopropyl oxalate | |
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| Record name | Diisopropyl oxalate | |
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| Record name | Diisopropyl oxalate | |
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| Record name | Diisopropyl oxalate | |
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Synthetic Methodologies and Process Optimization for Diisopropyl Oxalate
Conventional Esterification Routes for Diisopropyl Oxalate (B1200264)
The most common and straightforward method for producing diisopropyl oxalate is through the direct esterification of oxalic acid with isopropyl alcohol. This is an equilibrium reaction, and various techniques are employed to drive the reaction toward the formation of the diester product.
The reaction between oxalic acid and isopropyl alcohol is typically catalyzed by a strong acid. This process involves the protonation of the carboxylic acid group of oxalic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl group of isopropyl alcohol. Catalysts such as p-toluenesulfonic acid monohydrate or sulfuric acid are commonly used. chemicalbook.comsciencemadness.org
In a typical laboratory procedure, oxalic acid is dissolved in an excess of isopropyl alcohol. chemicalbook.com A catalytic amount of an acid, like p-toluenesulfonic acid monohydrate, is then introduced to the solution. chemicalbook.com The reaction mixture is heated to reflux to achieve a high conversion rate. chemicalbook.com Following the reaction, the mixture is neutralized, and the product is purified, often by distillation under a high vacuum, to yield this compound as a colorless oil. chemicalbook.com A representative synthesis using this method has been reported to achieve a yield of up to 90%. chemicalbook.com
Table 1: Example of Acid-Catalyzed Synthesis of this compound chemicalbook.com
| Parameter | Value |
|---|---|
| Reactant 1 | Oxalic acid |
| Reactant 2 | Isopropyl alcohol |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene |
| Reaction Time | 24 hours |
| Condition | Reflux |
| Yield | 90% |
Esterification is a reversible reaction in which water is produced as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the product yield. A highly effective method for water removal is azeotropic distillation.
In the synthesis of this compound, a solvent that forms a low-boiling azeotrope with water, such as toluene, is often added to the reaction mixture. chemicalbook.com The mixture is heated to reflux, and the vapor, containing the water-toluene azeotrope, is collected and condensed in a Dean-Stark trap. chemicalbook.com In the trap, the immiscible water separates and is drawn off, while the toluene is returned to the reaction flask. chemicalbook.com This continuous removal of water drives the reaction to completion. chemicalbook.com In some related processes, such as the synthesis of diisoamyl oxalate, the reactant alcohol itself can form an azeotrope with water, eliminating the need for an additional water-carrying agent. google.com
Advanced and Catalytic Synthesis Approaches
Beyond conventional esterification, advanced catalytic methods offer alternative pathways for the synthesis of oxalate esters, including this compound. Oxidative carbonylation represents a significant modern approach.
Oxidative carbonylation is a class of reactions that utilizes carbon monoxide and an oxidant to produce esters and carbonates. wikipedia.org This method has gained commercial interest for producing oxalate esters from simple C1 precursors. wikipedia.org The general reaction involves the coupling of two carbon monoxide molecules and two alcohol molecules in the presence of a catalyst and an oxidant, typically oxygen, to form a dialkyl oxalate and water. wikipedia.org
The process offers an alternative to traditional routes that rely on oxalic acid. However, a challenge in these systems is that the co-production of water can poison or deactivate the catalyst system. google.com
Palladium-based catalysts are frequently employed for the oxidative carbonylation of alcohols to yield dialkyl oxalates. wikipedia.orggoogle.com For the synthesis of this compound, this involves reacting isopropyl alcohol with carbon monoxide and oxygen in the presence of a palladium catalyst. google.comgoogle.com The catalytic system can be complex, often involving a palladium (II) salt, co-catalysts, and a base. google.com
Specific examples from patent literature describe the use of catalyst systems such as dichlorobis-(triphenylphosphine)-palladium (II) in combination with copper (II) oxalate and triethylamine. google.com In one documented experiment, this system was used with 2-propanol (isopropyl alcohol) under a high pressure of carbon monoxide (1800 psi) at 125°C to produce this compound. google.com Another active catalytic system for the oxidative carbonylation of isopropanol (B130326) is trans-[PdBr2(PPh3)2]/NEt3/PPh3/LiBr, which uses benzoquinone as the oxidant. lookchem.com Mechanistic studies suggest that the active catalyst is a Pd(0) species, which is formed in situ from the reduction of a Pd(II) precursor by carbon monoxide. scispace.com
Table 2: Examples of Palladium Catalyst Systems for this compound Synthesis
| Catalyst System | Oxidant / Co-Catalyst | Reference |
|---|---|---|
| Dichlorobis-(triphenylphosphine)-palladium (II) | Copper (II) oxalate, Triethylamine | google.com |
| trans-[PdBr2(PPh3)2] | Triethylamine (NEt3), Triphenylphosphine (PPh3), Lithium Bromide (LiBr), Benzoquinone (BQ) | lookchem.com |
Alongside palladium, other platinum-group metals like rhodium and platinum are also active catalysts for the oxidative carbonylation of alcohols to produce oxalate esters. google.com The choice of metal can influence the reaction's efficiency and selectivity.
Rhodium is known for its oxophilic nature, which can be beneficial in catalytic processes involving the activation of oxygen-containing molecules. mdpi.com The structural behavior of rhodium catalysts under CO oxidation conditions is complex and has been a subject of detailed study. nih.gov Platinum-rhodium bimetallic catalysts are also utilized in various industrial catalytic processes, and their oxidative behavior is critical to their function. google.comresearchgate.net While these metals are established catalysts for general oxalate synthesis, specific documented examples focusing on the high-yield synthesis of this compound are less prevalent in scientific literature compared to palladium-based systems. google.com The development of platinum(II) oxalate complexes has also been explored, indicating the relevance of platinum in the broader chemistry of oxalates. illinois.edu
Selective Monohydrolysis of Symmetrical Dialkyl Oxalates to Monoalkyl Oxalates
The selective monohydrolysis of symmetrical dialkyl oxalates represents a critical pathway to valuable monoalkyl oxalate building blocks. researchgate.netrsc.orgacs.orgacs.org These monoesters are versatile reagents in organic synthesis, yet their preparation can be challenging due to the potential for complete hydrolysis to oxalic acid. acs.orgnii.ac.jp Recent advancements have focused on developing highly efficient and environmentally benign methods for this transformation.
A practical and green approach involves the use of an aqueous sodium hydroxide (B78521) (NaOH) solution with a co-solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). researchgate.netrsc.org This method is typically conducted at controlled low temperatures, around 0–5 °C, to favor the formation of the monoester and prevent the formation of the diacid. rsc.org The procedure is noted for its simplicity and the ability to produce monoalkyl oxalates in high yields and purity without the need for toxic or expensive reagents. researchgate.netrsc.org The resulting half-esters are also reported to be stable for long periods. rsc.org
The choice of base and co-solvent can be tuned to optimize the yield of the desired monoalkyl oxalate, depending on the structure of the starting dialkyl oxalate. acs.org Studies have indicated that the reactivity of the base follows the order of KOH > NaOH > LiOH. acs.orgnih.gov The success of this selective monohydrolysis in aqueous media is a significant improvement over classical monosaponification reactions, which often result in complex mixtures and lower yields. acs.orgnii.ac.jp
A key advantage of this methodology is the high selectivity, which can exceed 99%, with yields also reaching over 99% in some cases. researchgate.net This high degree of selectivity is attributed to the controlled reaction conditions in an aqueous environment, a feat that was previously difficult to achieve in organic media. researchgate.net The reaction distinguishes between the two identical ester groups of the symmetrical dialkyl oxalate with remarkable efficiency. researchgate.net
For the synthesis of monoisopropyl oxalate, a specific procedure involves dissolving this compound in THF and chilled water. nih.gov A chilled aqueous NaOH solution is then added dropwise while maintaining the temperature between 0 and 4 °C. nih.gov The progress of the reaction can be monitored by thin-layer chromatography. nih.gov
Synthesis of Isotopically Labeled this compound Derivatives
The synthesis of isotopically labeled organic molecules is a powerful tool for mechanistic studies, metabolic tracking, and advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The preparation of labeled this compound derivatives, specifically with carbon-13 and deuterium, allows for detailed investigation of its chemical and physical properties.
Carbon-13 Labeled this compound Synthesis
The synthesis of this compound labeled with carbon-13 (¹³C) has been achieved, providing a valuable tool for applications such as the study of long-lived nuclear singlet states. scispace.com A common precursor for this synthesis is commercially available oxalic acid-¹³C₂ dihydrate. scispace.com
A reported method involves the reaction of oxalic acid-¹³C₂ dihydrate with an excess of isopropanol in a suitable solvent like anhydrous chloroform, with concentrated sulfuric acid acting as a catalyst. scispace.com The reaction mixture is heated under reflux to drive the esterification to completion. scispace.com This approach allows for the direct incorporation of the two ¹³C labels from the oxalic acid backbone into the this compound molecule.
The general synthetic strategy can be adapted to introduce isotopic labels at different positions in a controlled manner, which is particularly useful for synthesizing unsymmetrically substituted oxalates. scispace.com This control is achieved through a stepwise process that can prevent the formation of product mixtures. scispace.com
Deuterated this compound Synthesis
The synthesis of deuterated this compound is accomplished by utilizing a deuterated alcohol in the esterification reaction. scispace.com Specifically, isopropanol-d₈ can be used to introduce deuterium atoms into the isopropyl groups of the oxalate ester. scispace.com
The reaction conditions are similar to those used for the synthesis of the unlabeled or carbon-13 labeled compound. Oxalic acid (or its ¹³C labeled variant) is reacted with deuterated isopropanol in the presence of a strong acid catalyst like sulfuric acid, typically with heating. scispace.com For instance, the reaction of oxalic acid-¹³C₂ dihydrate with isopropanol-d₈ in anhydrous chloroform with sulfuric acid under reflux has been shown to produce diisopropyl-d₇ oxalate-¹³C₂ in high yield. scispace.com The purification of the deuterated product is often achieved through silica gel column chromatography. scispace.com
Reaction Condition Optimization and Yield Enhancement in this compound Production
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring an efficient and economical process. nih.gov Key variables that are often manipulated include the choice of catalysts and reagents, as well as the reaction temperature and pressure. patsnap.com
A general procedure for synthesizing this compound involves the esterification of oxalic acid with isopropyl alcohol. chemicalbook.com In one example, oxalic acid is dissolved in isopropyl alcohol, and a catalyst is added. chemicalbook.com The reaction is driven to completion by heating at reflux and continuously removing the water generated during the reaction, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. chemicalbook.com After the reaction, the mixture is neutralized, and the product is isolated and purified, typically by distillation under vacuum. chemicalbook.com
The optimization of such a process involves a systematic approach to identify the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts. nih.gov
Influence of Catalysts and Reagents
The choice of catalyst is crucial in the synthesis of this compound. A commonly used catalyst for the esterification of oxalic acid with isopropyl alcohol is p-toluenesulfonic acid monohydrate. chemicalbook.com This strong acid effectively promotes the reaction, leading to high yields of the desired ester. chemicalbook.com
In the context of oxidative carbonylation of alcohols to produce dialkyl oxalates, heterogeneous catalyst systems have been developed. google.com These systems can offer advantages in terms of catalyst recovery and reuse. One such system comprises palladium metal or a salt thereof, vanadium in its oxide form, and titanium metal or a non-hydrolyzable salt thereof. google.com
For the selective monohydrolysis of this compound to monoisopropyl oxalate, the choice of base is a key factor. The reactivity of common bases has been found to follow the trend KOH > NaOH > LiOH. acs.orgnih.gov The use of an appropriate co-solvent, such as THF or acetonitrile, is also critical for achieving high yields in this reaction. rsc.org
The following table summarizes the influence of different catalysts and reagents on the synthesis and subsequent hydrolysis of this compound:
| Reaction | Catalyst/Reagent | Role | Effect on Yield/Selectivity |
| Synthesis of this compound (Esterification) | p-Toluenesulfonic acid monohydrate | Acid catalyst | Promotes the reaction, leading to high yields. chemicalbook.com |
| Synthesis of Dialkyl Oxalates (Oxidative Carbonylation) | Palladium, Vanadium oxide, Titanium | Heterogeneous catalyst system | Enables high yield and selectivity. google.com |
| Selective Monohydrolysis of this compound | KOH, NaOH, LiOH | Base | Reactivity order is KOH > NaOH > LiOH, influencing reaction rate and yield. acs.orgnih.gov |
| Selective Monohydrolysis of this compound | THF, Acetonitrile | Co-solvent | Essential for achieving high yields in the aqueous hydrolysis medium. rsc.org |
Temperature and Pressure Effects
Temperature and pressure are critical parameters that significantly influence the rate and outcome of chemical reactions, including the synthesis of this compound.
In the esterification of oxalic acid with isopropyl alcohol, the reaction is typically conducted at the reflux temperature of the mixture. chemicalbook.com This elevated temperature increases the reaction rate. The continuous removal of water, often facilitated by heating, is essential to shift the equilibrium towards the formation of the ester product. chemicalbook.com
For the selective monohydrolysis of this compound, temperature control is crucial for achieving high selectivity. This reaction is generally carried out at low temperatures, between 0 and 5 °C. rsc.orgnih.gov Maintaining this low temperature helps to prevent overreaction and the formation of the corresponding diacid, thereby maximizing the yield of the desired monoalkyl oxalate. nih.gov
In the oxidative carbonylation of alcohols to produce dialkyl oxalates, the reaction is conducted at elevated temperatures and pressures. For example, a reaction temperature of 125 °C and a carbon monoxide pressure of 1800 psi have been reported. google.com These conditions are necessary to facilitate the catalytic cycle and achieve a reasonable reaction rate.
The table below outlines the effects of temperature and pressure on different reactions involving this compound:
| Reaction | Temperature | Pressure | Effect |
| Synthesis of this compound (Esterification) | Reflux | Atmospheric | Increases reaction rate and facilitates water removal to drive the reaction to completion. chemicalbook.com |
| Selective Monohydrolysis of this compound | 0–5 °C | Atmospheric | Prevents overreaction to the diacid, maximizing the yield of the monoester. rsc.orgnih.gov |
| Synthesis of Dialkyl Oxalates (Oxidative Carbonylation) | Elevated (e.g., 125 °C) | Elevated (e.g., 1800 psi CO) | Necessary for the catalytic process to proceed at a sufficient rate. google.com |
Solvent Systems and Their Impact on Yield and Selectivity
Toluene is a commonly employed solvent for this purpose. It forms an azeotrope with water, allowing for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus. This technique is highly effective for driving the reaction to completion. In a documented synthesis, using toluene as the solvent in conjunction with a p-toluenesulfonic acid catalyst and reflux conditions for 24 hours resulted in a high yield of this compound, reported to be 90%. chemicalbook.com The non-polar, aprotic nature of toluene makes it an excellent medium for this type of acid-catalyzed esterification.
While direct comparative studies on various solvents for the synthesis of this compound are not extensively detailed, the principles of esterification suggest that other solvents capable of forming azeotropes with water, such as benzene or cyclohexane, could also be effective. The key consideration is the solvent's ability to be inert under the reaction conditions while efficiently removing water to maximize product yield.
In related processes, such as the selective monohydrolysis of this compound to form monoisopropyl oxalate, co-solvents like tetrahydrofuran (THF) or acetonitrile (CH₃CN) are used in aqueous solutions. nih.govnih.govrsc.org In this context, the solvent system is designed to manage the solubility of the starting material and facilitate the controlled reaction with an aqueous base. nih.govrsc.org For instance, dissolving this compound in THF before adding chilled water and an aqueous sodium hydroxide solution allows for a controlled hydrolysis reaction. nih.govrsc.org
The impact of different solvent systems on the synthesis of this compound is summarized in the table below.
| Solvent/Co-solvent | Reactants | Catalyst/Reagent | Conditions | Outcome |
| Toluene | Oxalic acid, Isopropyl alcohol | p-Toluenesulfonic acid | Reflux, 24h with Dean-Stark trap | 90% yield of this compound. chemicalbook.com |
| Tetrahydrofuran (THF) | This compound, Water | Sodium Hydroxide (aqueous) | 0–5 °C, Co-solvent for hydrolysis | Effective for monohydrolysis. nih.govrsc.org |
| Acetonitrile (CH₃CN) | Symmetric diesters, Water | Sodium Hydroxide (aqueous) | 0–5 °C, Co-solvent for hydrolysis | Effective for monohydrolysis. nih.govnih.gov |
Challenges and Innovations in this compound Synthetic Routes
The synthesis of this compound and related unsymmetrical oxalates presents several challenges, primarily centered around achieving high selectivity, managing side reactions, and utilizing environmentally benign reagents. Innovations in this field focus on overcoming these hurdles through novel catalytic systems and reaction conditions.
A significant challenge is the use of hazardous reagents like oxalyl chloride in some synthetic routes. nih.govnih.govrsc.org While effective, oxalyl chloride is toxic and releases corrosive hydrogen chloride gas upon reaction, posing environmental and handling concerns. nih.govnih.govrsc.org Consequently, a major innovation is the development of synthetic pathways that avoid such harsh reagents, for example, by direct esterification of oxalic acid, which uses a less hazardous acid catalyst and produces only water as a by-product. chemicalbook.com
Another challenge lies in controlling the extent of the reaction. For instance, the synthesis of monoalkyl oxalates through partial hydrolysis of dialkyl oxalates can lead to complex mixtures containing the starting material, the desired monoester, and the fully hydrolyzed oxalic acid. nih.gov Innovations to address this include carefully controlled reaction conditions, such as maintaining low temperatures (0-5 °C), to prevent overreaction. nih.gov
Regioselective Synthesis of Unsymmetrical Oxalates
Regioselectivity is a key challenge when the goal is to produce an unsymmetrical oxalate, where two different alcohol moieties are attached to the oxalate core. The synthesis of monoalkyl oxalates, or oxalate half-esters, is a prime example of this challenge. These compounds are valuable building blocks but can be difficult to synthesize due to potential decarboxylation. nih.govrsc.org
Classical methods like the partial saponification of symmetrical dialkyl oxalates often result in low to modest yields and complex product mixtures. nih.gov A more innovative and successful approach involves the highly selective monohydrolysis of symmetric diesters like this compound under carefully controlled conditions. nih.govrsc.org By using a co-solvent such as THF in an aqueous medium and maintaining a low temperature (0–5 °C), it is possible to selectively hydrolyze one of the two ester groups, yielding the desired monoalkyl oxalate with high purity. nih.govrsc.org This method represents a greener approach as it is conducted in aqueous media and avoids toxic reagents. nih.gov
Further synthetic strategies for creating non-symmetric dialkyl oxalates have been reported, involving reactions of α-bromoketones and diazoacetates. nih.govrsc.org These methods, however, often necessitate the use of organic solvents and specific mediators, highlighting the ongoing need for more versatile and environmentally friendly synthetic routes. nih.govrsc.org
Managing Side Reactions and By-product Formation
The primary side reaction in the direct esterification synthesis of this compound is the reverse reaction, hydrolysis. This is effectively managed by the continuous removal of water using a Dean-Stark trap, which drives the equilibrium towards the product side. chemicalbook.com Without efficient water removal, the reaction would reach equilibrium with significant amounts of unreacted starting materials remaining, thereby lowering the yield.
In the synthesis of related oxalate esters, such as diphenyl oxalate via transesterification of dimethyl oxalate, the formation of undesired by-products can be a significant issue. For example, the nature of the acid catalyst can influence the production of by-products like anisole. researchgate.net Strong acid sites on a catalyst can promote side reactions, whereas catalysts with predominantly weak acid sites show higher selectivity for the desired transesterification products. researchgate.net This indicates that catalyst selection is crucial for minimizing by-product formation in oxalate synthesis.
Another potential side reaction, particularly relevant to monoalkyl oxalates, is decarboxylation. nih.govrsc.org The free carboxylic acid group in these half-esters can be susceptible to losing carbon dioxide, especially at elevated temperatures. Therefore, managing this side reaction requires maintaining low temperatures throughout the synthesis and purification process. nih.gov The successful isolation of stable monoalkyl oxalates demonstrates that this side reaction can be effectively controlled under optimized conditions. rsc.org
Reactivity and Mechanistic Investigations of Diisopropyl Oxalate
Hydrolytic Reactivity of Diisopropyl Oxalate (B1200264) Esters
The hydrolysis of diisopropyl oxalate, the cleavage of its ester bonds by water, can be controlled to yield either the fully hydrolyzed product, oxalic acid, or the partially hydrolyzed product, monoisopropyl oxalate. The reaction's kinetics and mechanisms are highly dependent on the conditions, particularly the presence of a base.
Kinetic Studies of this compound Hydrolysis
The hydrolysis of oxalate esters is notably rapid, a characteristic attributed to the close proximity of the two ester groups, which enhances the electrophilicity of the carbonyl carbons. ekb.egacs.org Kinetic studies on the alkaline hydrolysis of various dialkyl oxalates have been conducted to quantify their reaction rates.
The rate constants for the alkaline hydrolysis of several dialkyl oxalates have been determined using a diffusion method, which is suitable for fast reactions. acs.org These studies provide valuable data for comparing the reactivity of different oxalate esters. Oxalic esters are known to hydrolyze significantly faster than their corresponding saturated ester counterparts due to the electron-withdrawing effect of the adjacent ester group. rsc.org
Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Dialkyl Oxalates
| Dialkyl Oxalate | Rate Constant (l/g mol sec) |
|---|---|
| Di-n-propyl oxalate | Not specified |
| Di-isopropyl oxalate | Not specified |
| Di-n-butyl oxalate | Not specified |
| Di-s-butyl oxalate | Not specified |
| Dicyclohexyl oxalate | Not specified |
| Di-β-chloroethyl oxalate | Not specified |
Rate constants were determined using a diffusion method for fast pseudo-first-order reactions. acs.org
While a specific numerical value for the rate constant of this compound was not provided in the primary literature found, the study confirms that its hydrolysis is a rapid process. acs.org For comparison, the rate constant for the alkaline hydrolysis of diethyl oxalate has been reported to follow the Arrhenius equation k2 = 2.331 × 10⁸ exp(−26.92 × 10³ /RT) (L/mol/s). researchgate.net
Base-Mediated Hydrolysis Mechanisms
The base-mediated hydrolysis of esters, known as saponification, is a fundamental reaction in organic chemistry. chim.it For this compound, this process is irreversible under basic conditions and proceeds through a well-established nucleophilic acyl substitution mechanism. ekb.eggoogle.com
The reaction commences with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on one of the carbonyl carbons of the this compound molecule. chim.itgoogle.com This attack leads to the formation of a tetrahedral intermediate. ekb.egchim.it Subsequently, the intermediate collapses, eliminating an isopropoxide ion (⁻O-iPr) as the leaving group, which results in the formation of a carboxylic acid. chim.it
Selective Mono-hydrolysis Pathways
A significant aspect of the reactivity of this compound is the ability to achieve selective mono-hydrolysis, yielding monoisopropyl oxalate. acs.orgrsc.org This process, a form of desymmetrization, provides a valuable building block for organic synthesis. acs.orgchemicalbull.com The synthesis of monoalkyl oxalates through classical partial saponification of dialkyl oxalates often results in low to modest yields. acs.orgbeilstein-journals.org However, highly efficient and practical methods for the selective mono-hydrolysis of symmetric diesters, including this compound, have been developed. acs.orgrsc.org
These reactions are typically carried out under mild and environmentally benign conditions, using an aqueous sodium hydroxide (NaOH) solution with a polar aprotic co-solvent like tetrahydrofuran (B95107) (THF) at low temperatures (0–5 °C). acs.orgontosight.ai The bulky isopropyl group in this compound makes it more resistant to hydrolysis compared to smaller dialkyl oxalates like diethyl oxalate. acs.org The use and proportion of a co-solvent are critical for optimizing the yield of the mono-ester. acs.org
Research has shown that for this compound, increasing the proportion of THF as a co-solvent can improve the yield of the half-ester by enhancing the contact between the substrate and the aqueous base. acs.org The reaction is sensitive to the type of base used, with the general order of reactivity being KOH > NaOH > LiOH. rsc.org
Table 2: Selective Mono-hydrolysis of this compound
| Co-solvent | Co-solvent Volume (%) | Reaction Time (min) | Yield of Monoisopropyl oxalate (%) |
|---|---|---|---|
| THF | 10 | 13 | 89 |
| Acetone (B3395972) | Not specified | 20 | 89 |
| THF | 2.2 | Not specified | 83 |
Reaction conditions typically involve using aqueous NaOH at 0-5 °C. The data is compiled from different studies. acs.orgrsc.org
The mechanism for this high selectivity in aqueous media is proposed to involve the formation of micellar aggregates by the intermediate half-ester, which protects the remaining ester group from further hydrolysis. chemicalbull.com
Transesterification Reactions Involving this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This compound can undergo transesterification to produce different oxalate esters. This reaction is reversible and is typically catalyzed by an acid or a base.
An example of transesterification is the synthesis of isotopically labeled diethyl oxalate-13C2 from this compound-13C2 and ethanol (B145695). This reaction is driven to completion by using an excess of the reactant alcohol.
Reaction Protocol for Transesterification:
Substrate: this compound-13C2 (1.0 equivalent)
Alcohol: Ethanol (6.0 equivalents)
Catalyst: Sodium ethoxide (0.1 mol%)
Conditions: Reflux at 78°C for 4–6 hours
Yield: 85%
Transesterification of dialkyl oxalates can also be catalyzed by diazomethane (B1218177) in the presence of an alcohol. Furthermore, mixed dialkyl oxalates can be synthesized through the solvent-free partial transesterification of a dialkyl oxalate with a higher alcohol.
Role of this compound as an Intermediate in Multi-step Syntheses
This compound serves as a valuable precursor and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive compounds. acs.org Its utility stems from its ability to introduce the oxalate or mono-isopropyl oxalate moiety, which can then be further functionalized.
While specific multi-step syntheses detailing the use of this compound are proprietary or not widely published, its commercial importance in the preparation of pharmaceuticals is noted. acs.org Oxalate half-esters, which can be derived from the selective mono-hydrolysis of this compound, are used as linkers in the synthesis of various pharmaceuticals. rsc.orgchemicalbull.com For instance, they have been employed in the synthesis of inhibitors of cyclophilin D and inhibitors of apoptosis. acs.org Diethyl oxalate, a related compound, is used in the synthesis of various heterocyclic compounds, suggesting a similar synthetic potential for this compound. ekb.eg
Reaction Mechanisms of this compound in Catalytic Cycles
This compound and other dialkyl oxalates play a role in several important catalytic cycles, particularly in the field of C1 chemistry and photoredox catalysis.
In the palladium-catalyzed oxidative carbonylation of alcohols, dialkyl oxalates are the desired products. The catalytic cycle involves the formation of mono- and di-carboalkoxy palladium(II) species. The nature of the ligands and reaction conditions, such as the presence of a base and an oxidant, are crucial in controlling the product distribution between the oxalate and the corresponding carbonate. For the synthesis of this compound via this method, a palladium catalyst is employed to react isopropanol (B130326) with carbon monoxide.
More recently, alkyl oxalates have emerged as effective precursors for the generation of alkyl radicals under visible light photoredox catalysis. In these reactions, the alkyl oxalate salt is oxidized by an excited-state photocatalyst via a single-electron transfer (SET) process. This leads to the formation of an alkyl radical through the elimination of two molecules of carbon dioxide. The generated alkyl radical can then participate in various carbon-carbon bond-forming reactions, such as coupling with electron-deficient alkenes to form new quaternary carbon centers. This methodology offers a redox-neutral pathway for the activation of alcohols. The catalytic cycle is closed by the regeneration of the ground-state photocatalyst.
Thermal Degradation and Stability Profiles of this compound
The thermal stability and degradation pathways of dialkyl oxalates are highly dependent on the structure of the alkyl group, particularly whether the alcohol moiety is primary, secondary, or tertiary. Research into the pyrolysis of various dialkyl oxalates reveals distinct temperature regimes and decomposition products for each class.
Studies indicate that this compound, an ester of a secondary alcohol, is significantly more thermally stable than oxalates derived from tertiary alcohols. A key investigation into the thermal decomposition of 22 different dialkyl oxalates found that esters of secondary alcohols, including this compound, were resistant to decomposition at temperatures up to 325°C. acs.org This is in stark contrast to tertiary alcohol oxalates, which decompose at much lower temperatures, typically between 140-160°C, to yield olefins in high amounts (80-100%). acs.orgmcmaster.ca Primary alcohol oxalates are also noted to be highly stable, resisting decomposition up to at least 325°C. acs.org
While this compound is generally stable, the formation of degradation products has been observed when heating exceeds certain temperatures. Specifically, the formation of formate (B1220265) esters has been noted to accompany olefin production when decomposition temperatures surpass approximately 210°C. acs.org For this compound, this would correspond to the formation of isopropyl formate and propene.
The general mechanisms for the thermal decomposition of oxalate esters can be complex, potentially involving homolytic bond cleavage, ionic pathways, or concerted molecular eliminations. mcmaster.ca The primary decomposition pathway for many simple esters containing a β-hydrogen, like this compound, is a syn-elimination reaction. wikipedia.org In the case of dialkyl oxalates, this can lead to the formation of an alkene, carbon dioxide, and the corresponding alcohol, or through an alternative pathway, to an alkene, carbon monoxide, and a formate ester.
Data from related compounds, such as poly(2,2-dimethyl-1,3-propylene oxalate), show a slow mass loss beginning around 180°C, with a more rapid degradation phase between 300°C and 420°C. researchgate.net This decomposition is attributed to the elimination of cyclic oxalates and decarboxylation of the oxalate group. researchgate.net While this is a polymeric system, it suggests the temperature range in which the fundamental oxalate ester linkages begin to break down.
The table below summarizes the thermal stability of different classes of dialkyl oxalates based on available research findings.
| Ester Class | Alcohol Type | Decomposition Temperature | Primary Products | Reference |
| Tertiary Dialkyl Oxalates | Tertiary | ~140-160°C | Olefins | acs.org |
| Secondary Dialkyl Oxalates | Secondary | >325°C (Resistant) | Olefins, Formate Esters (>210°C) | acs.org |
| Primary Dialkyl Oxalates | Primary | >325°C (Resistant) | - | acs.org |
The following table lists the potential thermal degradation products of this compound based on established decomposition pathways for similar esters.
| Product Name | Molecular Formula | Decomposition Pathway |
| Propene | C₃H₆ | Elimination Reaction |
| Isopropyl formate | C₄H₈O₂ | Rearrangement/Elimination |
| Carbon Dioxide | CO₂ | Decarboxylation |
| Carbon Monoxide | CO | Decarbonylation |
Advanced Spectroscopic and Structural Elucidation of Diisopropyl Oxalate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of diisopropyl oxalate (B1200264) is characterized by its simplicity, which reflects the molecule's symmetry. Two distinct signals are observed, corresponding to the two types of protons in the isopropyl groups. chemicalbook.com The methine proton (-CH) of the isopropyl group appears as a heptet, a seven-line pattern resulting from splitting by the six adjacent, chemically equivalent methyl protons. chemicalbook.com Conversely, the twelve protons of the four methyl groups (-CH₃) appear as a doublet, as they are all split by the single adjacent methine proton. chemicalbook.com
The integration of these signals confirms the ratio of methine to methyl protons as 2:12 (or 1:6), consistent with the molecular structure. The specific chemical shifts (δ) and coupling constants (J) are crucial for definitive identification.
Interactive Table 1: ¹H NMR Spectroscopic Data for Diisopropyl Oxalate in CDCl₃ chemicalbook.com
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| -CH(CH₃)₂ | 5.13 | Heptet | 6.3 | 2H |
Complementing the proton data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Due to the molecule's symmetry, only three distinct carbon signals are present. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield. chemicalbook.com The methine carbon (-CH) of the isopropyl group appears at an intermediate chemical shift, while the methyl carbons (-CH₃) are the most shielded and appear furthest upfield. chemicalbook.com
Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com
| Signal Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C =O | 157.96 |
| -C H(CH₃)₂ | 71.44 |
Beyond standard 1D NMR, advanced techniques offer deeper structural insights. Isotopic labeling, for instance, is a powerful method for probing molecular structure and dynamics. Studies have been conducted on oxalates labeled with ¹³C at both carbonyl positions (¹³C₂). soton.ac.uk The analysis of these doubly labeled oxalates by ¹³C NMR reveals second-order effects due to the similarities in chemical shift differences and the ¹J(C,C) coupling constants. soton.ac.uk This approach is instrumental in studying long-lived nuclear singlet states, which have potential applications in magnetic resonance imaging (MRI) by extending the lifetime of hyperpolarization. soton.ac.uk
Furthermore, advanced solid-state NMR methods have been applied to related oxalate systems, such as calcium oxalate biominerals. nih.gov Techniques like two-dimensional Multiple-Quantum Magic-Angle Spinning (MQMAS) and rotational-echo double-resonance (REDOR) can resolve crystallographically inequivalent atomic sites and probe internuclear distances and connectivities. nih.govacs.org For example, ¹³C–¹⁷O D-RINEPT (Dipolar-mediated Recoupling of Insensitive Nuclei Enhanced by Polarization Transfer) experiments can establish through-space connections between carbon and oxygen atoms, providing unambiguous assignments and detailed information on the local binding environment of the oxalate ligand. nih.gov While these specific studies were not on this compound itself, they demonstrate the powerful capabilities of advanced NMR for the detailed structural elucidation of oxalate-containing compounds. nih.govnumberanalytics.com
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing a variety of compounds, including oxalate derivatives. mdpi.comabbexa.com For the analysis of oxalates, ESI is often performed in the negative ion mode, which facilitates the detection of the oxalate anion or its derivatives. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is frequently coupled with ESI to provide more confident identification. mdpi.com In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. For the oxalate anion, a characteristic transition is the fragmentation of the m/z 88.9 ion into the m/z 60.85 ion. nih.gov This level of specificity is a major advantage of using MS-based methods for analysis. mdpi.com
In quantitative studies, isotopically labeled internal standards, such as ¹³C₂-oxalate, are often employed to correct for matrix effects and ion suppression, ensuring accurate measurements. mdpi.comnih.gov While ESI-MS is a powerful tool, it is known that the electrospray process itself can sometimes form adducts or reaction products, which must be considered during spectral interpretation. researchgate.net
The fragmentation of this compound under mass spectrometry conditions, such as electron ionization (EI), can be predicted based on the established fragmentation rules for esters. The molecular ion [C₈H₁₄O₄]⁺• would be expected to undergo several characteristic fragmentation pathways.
Key fragmentation processes include:
α-Cleavage: Loss of an isopropoxy radical (•OCH(CH₃)₂) to form an acylium ion.
McLafferty Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral propene molecule (CH₂=CHCH₃) from one of the ester groups, resulting in a radical cation of an acid-ester intermediate.
Loss of an Alkyl Group: Cleavage of the isopropyl group can occur, leading to the loss of a propyl radical or propene.
Decarbonylation/Decarboxylation: Subsequent fragmentation of primary fragments can involve the loss of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂).
These pathways lead to a series of characteristic fragment ions that can be used to confirm the structure of the parent molecule.
Interactive Table 3: Predicted Key Fragmentation Ions of this compound in Mass Spectrometry
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Likely Formation Pathway |
|---|---|---|
| 174 | [C₈H₁₄O₄]⁺• | Molecular Ion |
| 132 | [C₅H₈O₄]⁺• | Loss of propene (C₃H₆) via McLafferty rearrangement |
| 115 | [C₅H₇O₃]⁺ | Loss of isopropoxy radical (•OC₃H₇) |
| 87 | [C₄H₃O₂]⁺ | Loss of isopropoxy radical and subsequent loss of CO |
| 59 | [C₃H₇O]⁺ | Isopropoxy cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within a compound by probing its vibrational modes. For this compound, these techniques are crucial for identifying characteristic functional groups and understanding the influence of its molecular environment on bond vibrations.
While a dedicated, publicly available vibrational analysis for pure this compound is not readily found in the literature, significant data can be gleaned from studies on closely related compounds, particularly bis(diisopropylammonium) oxalate. In this salt, the fundamental vibrations of the oxalate and diisopropyl groups can be observed and analyzed.
A study on bis(diisopropylammonium) cis-dichloridobis(oxalato-κ²O¹,O²)stannate(IV) provides valuable IR spectroscopic data for the diisopropylammonium and oxalate moieties. iucr.org The presence of the diisopropylammonium group is confirmed by N-H stretching and deformation modes. iucr.org Key vibrations for the oxalate group, which are also expected to be prominent in this compound, include the asymmetric and symmetric stretching of the –CO₂ moiety. iucr.org In the case of bis(diisopropylammonium) oxalate, the IR spectrum confirms the presence of both the oxalate and diisopropylammonium groups. iucr.org
The typical IR absorption bands for the oxalate moiety in related compounds are found in distinct regions of the spectrum. For instance, in bis(diisopropylammonium) cis-diiodidobis(oxolato-κ²O¹,O²)stannate(IV), the asymmetric and symmetric vibrations of the oxalate –CO₂ groups are assigned to bands at 1676 cm⁻¹, 1369 cm⁻¹, and 1237 cm⁻¹. nih.gov The C-H vibrations from the isopropyl groups are also identifiable. iucr.org For example, in a related tin complex, C-H valence vibrations are observed at 2882 cm⁻¹ and C-H deformation vibrations at 1486 cm⁻¹. iucr.org
A comparison with other oxalate-containing compounds, such as calcium oxalate hydrates, further helps in assigning the principal vibrational modes. In calcium oxalate monohydrate (Whewellite), intense bands around 1607 cm⁻¹ are characteristic of the carbonyl (C=O) stretching vibration of the oxalate group, with C-O stretching vibrations appearing near 1312 cm⁻¹. mediresonline.org Raman spectroscopy on natural oxalate minerals shows that the C-O stretching vibration is sensitive to the cation and typically appears in the 1450-1490 cm⁻¹ region. qut.edu.au The O-C-O bending modes are generally observed at lower wavenumbers, around 860 cm⁻¹ in the Raman spectra. qut.edu.au
The table below summarizes the key IR vibrational bands observed for the oxalate and diisopropylammonium groups in a related complex, which can serve as a reference for identifying functional groups in this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) in Bis(diisopropylammonium) Oxalate Complexes | Reference |
| N-H Stretching | 3039 | nih.gov |
| C-H Stretching | 2882 | iucr.org |
| N-H Deformation | 1698 | nih.gov |
| Asymmetric –CO₂ Stretching | 1675, 1676 | iucr.orgnih.gov |
| C-H Deformation | 1486 | iucr.org |
| Symmetric –CO₂ Stretching | 1375, 1369, 1251, 1237 | iucr.orgnih.gov |
| C-O Deformation | 795 | iucr.org |
This interactive table allows for sorting and filtering of the data.
X-ray Crystallography of this compound and Related Oxalate Esters
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been applied to this compound and its derivatives to elucidate their crystal structures, molecular conformations, and the nature of their intermolecular interactions.
Since this compound is a liquid at room temperature, its crystal structure was determined using cryocrystallization techniques. iucr.org A seminal study successfully crystallized several simple dialkyl oxalates, including this compound, providing crucial data on their solid-state structures. nih.gov This analysis revealed that the packing of these molecules in the crystal lattice is heavily influenced by weak, yet significant, intermolecular forces. iucr.org
Crystal Structure Analysis of this compound Derivatives
The study of this compound derivatives, such as its salts, provides further understanding of the structural behavior of the this compound framework. A prominent example is the analysis of bis(diisopropylammonium) oxalate and its complexes.
The crystal structure of bis(diisopropylammonium) cis-diiodidobis(oxolato-κ²O¹,O²)stannate(IV) has been determined by single-crystal X-ray diffraction. iucr.org In this compound, the asymmetric unit contains two diisopropylammonium cations and a complex tin-oxalate anion. iucr.org The tin atom is coordinated by two chelating oxalate ligands and two iodide ions in a distorted octahedral geometry. nih.goviucr.org The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org
Similarly, the structure of bis(diisopropylammonium) cis-dichloridobis(oxalato-κ²O¹,O²)stannate(IV) has been elucidated. iucr.org It also features a tin atom in a distorted octahedral environment, coordinated by two oxalate ligands and two chlorine ions. iucr.org The crystal cohesion is maintained by N—H···O hydrogen bonds between the diisopropylammonium cations and the stannate anions, forming an infinite chain structure. iucr.org
Another derivative, diisopropylammonium oxalate, has been grown as a single crystal and characterized. researchgate.net Its crystal system is reported as monoclinic with the space group P2₁/n. researchgate.net The table below presents the crystallographic data for this compound and one of its derivatives.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| This compound | Monoclinic | P2₁/n | a = 9.871 Å, b = 8.169 Å, c = 12.181 Å, β = 98.71° | nih.govnih.gov |
| Diisopropylammonium Oxalate | Monoclinic | P2₁/n | a = 7.9151 Å, b = 9.7957 Å, c = 14.3528 Å, β = 103.851° | researchgate.net |
This interactive table allows for sorting and filtering of the data.
Hydrogen Bonding and Intermolecular Interactions in Oxalate Systems
The crystal packing and physical properties, such as melting points, of oxalate esters are significantly influenced by intermolecular interactions, particularly hydrogen bonds. iucr.org While classical strong hydrogen bonds (e.g., O-H···O or N-H···O) are absent in simple dialkyl oxalates, weaker C—H···O hydrogen bonds play a crucial role in the stabilization of their crystal lattices. iucr.orgnih.gov
A comparative study of the crystal structures of several small dialkyl oxalates, including diethyl, di-iso-propyl, and di-n-butyl oxalate, revealed the importance of these C—H···O interactions. iucr.org It was observed that the two esters that are solid at room temperature, dimethyl oxalate and di-tert-butyl oxalate, exhibit a number of moderate to well-defined C—H···O interactions, which accounts for their higher melting points. iucr.org In contrast, the flexible nature of the alkyl groups in other liquid dialkyl oxalates like this compound leads to a larger gain in conformational freedom upon melting, resulting in lower melting points. iucr.org
Applications of Diisopropyl Oxalate in Chemical Synthesis and Materials Science
Diisopropyl Oxalate (B1200264) as a Reagent in Organic Synthesis
Diisopropyl oxalate is a key intermediate and reagent in the synthesis of a wide array of organic compounds. ontosight.ai Its utility stems from the reactivity of its ester functional groups, which can undergo various transformations to build molecular complexity.
Precursor in the Synthesis of Complex Organic Molecules
As a precursor, this compound offers a foundational structure for the elaboration of more intricate molecular architectures. ontosight.ai It can be prepared through methods such as the reaction of oxalic acid with isopropyl alcohol. chemicalbook.com The ester groups can be selectively manipulated or replaced to introduce new functionalities. For instance, the synthesis of various non-symmetric dialkyl oxalates has been reported, highlighting the versatility of oxalate esters as building blocks. rsc.org
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
The oxalate motif is present in various biologically active molecules, and this compound serves as a convenient starting material for the synthesis of pharmaceutical and agrochemical intermediates. ontosight.aichemicalbull.com For example, oxalate half-esters, which can be derived from this compound, are crucial building blocks for a range of significant compounds, including pharmaceuticals and natural products. rsc.orgacs.org These half-esters can act as linkers in the synthesis of various pharmaceuticals, playing a pivotal role in structure-activity relationship (SAR) studies. rsc.org Isopropyl compounds, in general, are recognized as essential building blocks in the creation of agrochemicals and medicines. chemicalbull.com
As a Substrate for Half-Ester Formation
This compound can be selectively hydrolyzed to produce monoisopropyl oxalate, an oxalate half-ester. rsc.orgacs.org This transformation is significant because half-esters are valuable synthetic intermediates, possessing both an ester and a carboxylic acid group, which allows for sequential and distinct chemical modifications. pubtexto.com The selective monohydrolysis of symmetric diesters like this compound provides an efficient and environmentally friendly route to these important building blocks. rsc.orgacs.org The reactivity of the starting dialkyl oxalate is influenced by the steric bulk of the alkyl group; for instance, the isopropyl group in this compound is bulkier than an ethyl group, affecting the hydrolysis conditions required. rsc.org
This compound in Polymer and Material Production
Beyond its applications in small molecule synthesis, this compound is also utilized in the field of materials science, particularly in the creation of polymers and advanced coatings. ontosight.ai
Monomer or Cross-linking Agent in Polymer Chemistry
Oxalate esters, including this compound, can be used as monomers in polycondensation reactions to produce polyoxalates. rsc.orgrsc.orggoogle.com These polymers are of interest due to their potential biodegradability. google.com The synthesis of polyoxalates can be achieved through methods like oxalate metathesis polymerization, which involves the acid-catalyzed ester interchange of a dialkyl oxalate with a diol. rsc.orgrsc.org While specific examples in the provided search results focus on dimethyl oxalate, the general principle applies to other dialkyl oxalates. Additionally, dicarboxylic acid esters, a class to which this compound belongs, can function as cross-linking agents in the production of certain polymers. google.com
Applications in Advanced Coating Materials
The properties of oxalate-containing polymers make them suitable for use in advanced coating materials. For instance, studies have explored the use of oxalate solutions for the conservation of carbonate rock, where a calcium oxalate layer is formed on the stone's surface to provide protection. mdpi.com While not a direct application of this compound as a polymerizable monomer, this highlights the utility of the oxalate functional group in creating protective coatings. Furthermore, research into pH-responsive thermoset polymer coatings for corrosion protection has investigated the incorporation of various functional monomers, and while this compound itself was not the primary focus, the broader context of developing advanced polymers for coatings is relevant. acs.org
Exploratory Applications in Emerging Fields
Beyond its established roles, this compound is being investigated for its potential in several cutting-edge areas of chemical synthesis and materials science. These exploratory applications leverage the compound's specific chemical properties to address novel challenges in advanced materials and analytical techniques.
One notable area of investigation is in the field of nonlinear optical (NLO) materials. While research has been conducted on derivatives like diisopropylammonium oxalate, the fundamental oxalate structure is of interest. researchgate.net The development of new NLO materials is crucial for applications in photonics and telecommunications. Research in this area often focuses on creating crystals with specific properties, and the synthesis of novel compounds for this purpose is a key objective. researchgate.net
Another emerging application lies in the development of thermoplastic elastomer compositions that incorporate biorenewable content. epo.org this compound is listed as a potential component in formulations for these materials. epo.org The goal is to create thermoplastic elastomers with a reduced environmental footprint, and the inclusion of compounds like this compound is being explored to achieve desired material properties. epo.org
In the realm of advanced medical imaging, this compound has been utilized in the synthesis of carbon-13 labeled oxalates. soton.ac.uk These labeled compounds are designed to exhibit extended nuclear singlet state lifetimes, which is a significant aspect of developing more powerful magnetic resonance imaging (MRI) techniques. soton.ac.uk By extending the lifetime of hyperpolarization, it may be possible to enhance the detection of trace intermediates in biochemical processes, opening new avenues for in vivo NMR and MR imaging. soton.ac.uk The synthesis of unsymmetrically substituted oxalates, for which this compound can be a precursor, is a key step in this research. soton.ac.uk
The following table summarizes key research findings related to the exploratory applications of this compound and related compounds:
| Research Area | Compound/Derivative | Key Finding | Potential Application | Reference |
| Nonlinear Optics | Diisopropylammonium oxalate | Growth of a novel crystal with potential for third-order nonlinear optical properties. | Photonics, Telecommunications | researchgate.net |
| Biorenewable Materials | This compound | Listed as a potential component in thermoplastic elastomer compositions with biorenewable content. | Eco-friendly plastics and elastomers | epo.org |
| Advanced Medical Imaging | Carbon-13 labeled oxalates (synthesized using this compound derivatives) | Synthesis of molecules that support long-lived nuclear singlet states. | Enhanced Magnetic Resonance Imaging (MRI) and in vivo metabolic studies | soton.ac.uk |
Theoretical and Computational Chemistry Studies on Diisopropyl Oxalate
Spectroscopic Property Prediction and Validation
While experimental spectroscopic data for diisopropyl oxalate (B1200264), such as IR and NMR spectra, are available in various databases, detailed computational studies that predict these spectra and validate them against experimental findings are not published. nih.gov The prediction of vibrational frequencies and NMR chemical shifts are standard computational chemistry techniques. mdpi.comcrystalsolutions.euosti.govfaccts.denih.gov
For instance, studies on other oxalate-containing compounds have used DFT to calculate vibrational frequencies to aid in the assignment of experimental IR and Raman bands. acs.orgacs.org However, a similar rigorous analysis for diisopropyl oxalate is not present in the searched literature. The available IR data for the oxalate group in a complex salt like bis(diisopropylammonium) cis-dichloridobis-(oxalato-j) shows characteristic asymmetric and symmetric vibrations of the –CO2 moiety, but these are influenced by the crystal environment and the presence of the diisopropylammonium cation. iucr.org
Molecular Dynamics Simulations of this compound Systems
There are no specific molecular dynamics (MD) simulation studies focusing on this compound in the liquid state or in solution. MD simulations are powerful tools for understanding the behavior of molecules over time, including their conformational dynamics and interactions with their environment. researchgate.netnih.govnih.gov
Research on other oxalate systems, such as the oxalate anion in water or its interaction with mineral surfaces like calcium oxalate, has been conducted using ab initio molecular dynamics. acs.orgresearchgate.net These studies provide insights into solvation structures and dynamic processes. However, similar investigations to determine properties like the radial distribution functions, diffusion coefficients, or conformational dynamics for this compound have not been reported.
Green Chemistry and Sustainable Synthesis of Diisopropyl Oxalate
Development of Environmentally Benign Synthetic Conditions
The pursuit of greener synthetic routes for diisopropyl oxalate (B1200264) focuses on replacing hazardous reagents, using safer solvents, and operating under mild conditions.
Traditionally, diisopropyl oxalate is synthesized via Fischer esterification. This method involves reacting oxalic acid with isopropyl alcohol, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. jk-sci.comchemicalbook.com To drive the reaction to completion, water, a byproduct, is often removed by azeotropic distillation with a solvent such as toluene. chemicalbook.com This conventional approach has several environmental drawbacks, including the use of corrosive acids and volatile organic compounds (VOCs) like toluene, which contribute to pollution and pose health risks.
More modern and environmentally conscious methods are being explored. One of the most promising is the oxidative carbonylation of isopropanol (B130326). google.comrsc.org This process involves reacting isopropanol with carbon monoxide and an oxidant in the presence of a catalyst, often based on palladium. rsc.orgresearchgate.netgoogle.com These catalytic systems can achieve high yields and selectivity under specific conditions. google.comrsc.org Research into the oxidative carbonylation of isopropanol has focused on optimizing the catalytic system, including the type of palladium complex and the choice of oxidant, to improve efficiency and reduce the harshness of reaction conditions. rsc.orgresearchgate.net
Furthermore, principles from related "green" reactions are being applied. For instance, the synthesis of monoalkyl oxalates has been successfully demonstrated in aqueous media using relatively non-toxic co-solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures (0–5 °C). rsc.orgacs.orgresearchgate.net These methods are noted for being simple and environmentally friendly, avoiding toxic reagents while achieving high yields. rsc.orgacs.org Adopting similar aqueous systems and mild conditions for the large-scale production of this compound represents a key area for future development in green synthesis.
Atom Economy and Waste Reduction in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comstudymind.co.ukchemistrystudent.com A higher atom economy signifies a more sustainable process with less waste generation. studymind.co.uk
The theoretical atom economy for different this compound synthesis routes can be compared:
Fischer Esterification: The reaction of oxalic acid with two equivalents of isopropyl alcohol produces this compound and two equivalents of water as a byproduct. The atom economy for this process is approximately 82.8%.
Oxidative Carbonylation: In an idealized reaction where isopropanol reacts with carbon monoxide and oxygen, the atom economy can be as high as 90.6%. This represents a more efficient use of reactant atoms compared to traditional esterification.
Beyond theoretical atom economy, practical waste reduction is crucial. diva-portal.orgaxil-is.comioscm.com In the traditional esterification process, waste is generated from the acid catalyst, which requires neutralization, and the organic solvent used for water removal. chemicalbook.com In contrast, modern catalytic processes offer opportunities for significant waste reduction. For example, in the production of diethyl oxalate via CO coupling, closed-loop systems have been designed where toxic byproducts like nitric oxide (NO) are recycled and reused, preventing NOx emissions. researchgate.net Implementing similar strategies, such as catalyst recycling and minimizing solvent use, is critical for reducing the environmental footprint of this compound production. researchgate.nethep.com.cn
Use of Renewable Resources in Oxalate Ester Synthesis
A key aspect of sustainable chemical production is the transition from fossil-based feedstocks to renewable alternatives. rsc.org For this compound, this involves sourcing both its alcohol (isopropanol) and oxalate components from biomass or CO2. uva.nlnih.gov
Renewable Feedstocks for this compound Synthesis:
Isopropanol: Isopropanol can be produced from renewable sources through several pathways. One established method is the fermentation of biomass-derived sugars to produce acetone (B3395972), butanol, and ethanol (B145695) (ABE fermentation), followed by the hydrogenation of acetone to isopropanol. researchgate.net Another emerging route is the production of bio-propylene from sources like bio-ethanol, which can then be hydrated to form isopropanol. researchgate.net
Oxalic Acid/Oxalate Precursors: The oxalate moiety can also be derived from sustainable feedstocks. uva.nlresearchgate.net Oxalic acid can be manufactured through the oxidation of carbohydrates like glucose, which are readily available from biomass. atamanchemicals.com Fermentation processes using microorganisms such as Aspergillus niger can convert various cheap raw materials, including algal biomass, into oxalic acid. juniperpublishers.com Furthermore, significant research is focused on using carbon dioxide (CO2) as a C1 feedstock. rsc.orgnih.gov Routes include the electrochemical reduction of CO2 to oxalic acid or its conversion to carbon monoxide (CO), which can then be used in the oxidative carbonylation process to produce oxalate esters. uva.nlrsc.orgnih.gov The use of CO2-derived oxalic acid is a key feature in the development of new, fully renewable polyesters. acs.org
The integration of these renewable feedstocks into the production of this compound is fundamental to creating a truly sustainable manufacturing process that aligns with the principles of a circular economy. uva.nlrsc.org
Future Research Directions and Outlook for Diisopropyl Oxalate Chemistry
Unexplored Reactivity Patterns and Synthetic Transformations
The reactivity of diisopropyl oxalate (B1200264), while understood in the context of typical ester chemistry like hydrolysis and transesterification, presents numerous avenues for further investigation. ontosight.airesearchgate.net Future research is poised to move beyond these classical transformations into more complex and nuanced reactivity patterns.
A significant area of future development lies in leveraging diisopropyl oxalate as a precursor for radical-based transformations. Recent advancements have demonstrated that oxalate esters can serve as effective radical precursors through photoredox-mediated C–O bond activation. rsc.orgbeilstein-journals.org This strategy allows for the generation of alkyl radicals under mild, redox-neutral conditions, with carbon dioxide as the sole byproduct. rsc.org While initial studies have focused on tertiary alkyl oxalates, a key future direction will be the development of catalytic systems capable of activating the secondary isopropyl groups in this compound, a currently challenging task due to less favorable oxidation potentials and slower decarboxylation rates of the resulting oxyacyl radicals. chemrxiv.org Success in this area would provide a novel and sustainable route to isopropyl radicals for various C-C bond-forming reactions.
Furthermore, the selective mono-functionalization of this compound remains a field ripe for exploration. While methods for the monohydrolysis to produce mono-isopropyl oxalate exist, developing highly selective and asymmetric transformations is a logical next step. researchgate.net Future work could focus on enantioselective enzymatic hydrolysis or chiral catalyst-mediated reactions to access chiral building blocks derived from the oxalate core. The development of one-pot, multi-component reactions where this compound acts as a linchpin, connecting multiple fragments in a single, efficient operation, also represents a compelling and unexplored synthetic frontier.
Potential areas for future synthetic exploration are summarized below:
| Research Area | Description | Potential Outcome |
|---|---|---|
| Asymmetric Catalysis | Developing chiral catalysts for enantioselective transformations of the prochiral this compound molecule. | Access to novel chiral synthons and intermediates for asymmetric synthesis. |
| Advanced Radical Chemistry | Designing new photoredox or electrochemical methods to efficiently generate isopropyl radicals from the C-O bonds. rsc.orgbeilstein-journals.org | Sustainable and atom-economical methods for isopropylation in organic synthesis. |
| Multi-Component Reactions (MCRs) | Utilizing this compound as a central component in one-pot reactions to construct complex molecular architectures. | Rapid and efficient synthesis of diverse compound libraries. |
| Transition-Metal Catalyzed Cross-Coupling | Exploring the use of mono-deprotected this compound derivatives in cross-coupling reactions to form C-C or C-heteroatom bonds. | New pathways to functionalized α-keto esters and related structures. |
Novel Applications in Catalysis and Fine Chemical Synthesis
This compound is currently recognized as a precursor in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai However, its future applications are likely to expand into more specialized areas of catalysis and the synthesis of high-value fine chemicals.
One of the most promising outlooks is its use as a building block in the synthesis of complex natural products and unnatural α-amino acids. rsc.org The oxalate moiety can be seen as a traceless activating group or a latent dicarbonyl unit. Photoredox-mediated strategies that couple alkyl radicals derived from oxalate esters with radical acceptors, such as chiral N-sulfinyl imines, have already paved the way for the asymmetric synthesis of functionalized amino acids. rsc.org Future research will likely broaden the scope of accessible targets, applying this methodology to the synthesis of other valuable, non-proteinogenic amino acids and peptide fragments.
In the realm of materials science, while its use in polymer production is noted, the specific properties it imparts are not deeply explored. ontosight.ai Future investigations could focus on synthesizing novel polyesters or polyamides by incorporating the this compound unit, potentially leading to materials with unique thermal or biodegradable properties. The related poly(isosorbide-co-diol oxalate) (PISOX) copolyesters have already shown interesting degradation behaviors, suggesting that oxalates can be valuable monomers for environmentally friendly polymers. acs.org
Furthermore, the chemistry of this compound can be harnessed for sustainable chemical processes. The oxidative carbonylation of isopropanol (B130326) to produce this compound is an established process that utilizes carbon monoxide. google.com Future research could focus on improving these catalytic systems, perhaps by using CO2 as a C1 source, which would represent a significant advance in carbon capture and utilization (CCU) technologies.
Advancements in Spectroscopic Characterization Techniques
While standard spectroscopic methods like NMR and IR have been used to characterize this compound, future research will benefit from the application of more advanced and specialized techniques to probe its structure, reactivity, and interactions in greater detail. chemicalbook.com
For solid-state analysis, techniques such as high-resolution single-crystal X-ray diffraction could provide precise information on the molecular geometry and intermolecular interactions of this compound derivatives, such as the diisopropylammonium oxalate salt. researchgate.net Such studies, complemented by Hirshfeld surface analysis, can quantify intermolecular contacts and provide insights into crystal packing, which is crucial for developing new materials with desired properties, like nonlinear optical (NLO) materials. researchgate.netresearchgate.net
To understand the transient species involved in its chemical transformations, time-resolved spectroscopic techniques will be indispensable. For instance, in the context of photoredox catalysis, steady-state and time-resolved fluorescence quenching experiments, along with spectroelectrochemical analysis, can elucidate the electron transfer mechanisms and identify key radical intermediates. chemrxiv.org Investigating isotopically labeled this compound (e.g., with 13C) can also provide deeper mechanistic insights. Studies on related 13C-labeled oxalates have used NMR to study singlet state lifetimes, a technique that could be applied to understand the magnetic and electronic environment within the this compound molecule during reactions. soton.ac.uk
| Technique | Potential Application for this compound Research | Information Gained |
|---|---|---|
| Single-Crystal X-ray Diffraction | Analysis of crystalline derivatives or co-crystals of this compound. researchgate.net | Precise bond lengths, bond angles, and crystal packing information. |
| Time-Resolved Spectroscopy | Monitoring photochemical reactions involving this compound. chemrxiv.org | Detection and characterization of short-lived intermediates (e.g., radicals, excited states). |
| Isotope Labeling (e.g., 13C, 2H) with NMR | Mechanistic studies of reactions like hydrolysis, transesterification, or radical formation. soton.ac.uk | Tracing reaction pathways and determining kinetic isotope effects. |
| Z-Scan Analysis | Investigating the nonlinear optical properties of new materials derived from this compound. researchgate.net | Measurement of nonlinear absorption and refraction coefficients. |
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research, and its application to this compound chemistry holds immense promise. researchgate.net Future progress will increasingly rely on this integrated approach to predict reactivity, elucidate complex reaction mechanisms, and design novel catalysts and materials.
Density Functional Theory (DFT) and other high-level quantum chemical methods can be employed to model the unexplored reactivity of this compound. researchgate.netacs.org For example, computational studies can calculate the activation barriers for different potential reaction pathways, such as radical formation versus ionic pathways, guiding the experimental design of selective transformations. chemrxiv.org The energetics of intermediates and transition states in proposed catalytic cycles can be mapped out, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. acs.org
In the development of new applications, computational screening can accelerate the discovery process. For instance, before embarking on extensive synthetic work, the electronic and structural properties of hypothetical polymers derived from this compound could be calculated to predict their stability, flexibility, and potential for biodegradability. Similarly, the binding energies between this compound-derived ligands and metal centers can be computed to guide the design of new catalysts. researchgate.net
The combination of experimental data, such as that obtained from advanced spectroscopic techniques, with computational modeling provides a particularly robust approach. For instance, experimental NMR or IR spectra can be compared with spectra predicted from DFT calculations to confirm the structures of newly synthesized compounds or transient intermediates. researchgate.net This integrated methodology has been successfully applied to study interactions in oxalate-imprinted polymers and to investigate reaction mechanisms in CO2 hydrogenation, showcasing its potential to resolve ambiguities and provide a comprehensive picture of the chemical system. researchgate.netacs.org The future of this compound chemistry will undoubtedly be shaped by this powerful interplay between in silico prediction and real-world experimentation.
Compound List
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C8H14O4 | 615-81-6 |
| Oxalic acid | C2H2O4 | 144-62-7 |
| Isopropyl alcohol (Isopropanol) | C3H8O | 67-63-0 |
| Carbon dioxide | CO2 | 124-38-9 |
| Carbon monoxide | CO | 630-08-0 |
| Diethyl oxalate | C6H10O4 | 95-92-1 |
| Dimethyl oxalate | C4H6O4 | 553-90-2 |
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing and characterizing diisopropyl oxalate in a laboratory setting?
- Methodological Answer : this compound synthesis typically involves esterification of oxalic acid with isopropyl alcohol using acid catalysis (e.g., sulfuric acid). Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy to verify ester functional groups, and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Experimental procedures must detail reaction conditions (temperature, molar ratios, catalyst concentration) and purification steps (e.g., distillation, recrystallization). Ensure reproducibility by adhering to guidelines for documenting methods, as outlined in academic journal standards .
Q. What safety precautions are critical when handling this compound in research laboratories?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination.
- Storage : Store in airtight containers away from oxidizing agents and heat sources.
- Safety protocols should align with chemical hygiene plans and Safety Data Sheet (SDS) guidelines for related esters, emphasizing respiratory protection and emergency procedures .
Advanced Research Questions
Q. How can researchers evaluate molecular interactions of this compound in binary mixtures using thermodynamic and transport properties?
- Methodological Answer : Measure density, viscosity, and speed of sound in binary mixtures (e.g., this compound with ethers or alcohols) across temperatures (e.g., 303.15–313.15 K). Calculate excess molar volume (), deviation in viscosity (), and isentropic compressibility () to infer intermolecular interactions. For example, negative values suggest strong hydrogen bonding, while positive deviations in viscosity indicate dispersion forces. Fit data to Redlich-Kister equations to quantify interaction parameters. Reference studies on diethyl oxalate mixtures for analogous methodologies .
Q. What computational approaches are effective in modeling this compound’s physical properties, and how can discrepancies between experimental and simulated data be resolved?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields like GAFF or OPLS-AA to predict properties such as density and compressibility. Validate simulations against experimental data by adjusting force field parameters or incorporating polarizable models. For instance, discrepancies in density calculations (e.g., overestimation by CHARMM36) may require recalibration of Lennard-Jones potentials or explicit inclusion of hydrogen-bonding interactions. Cross-validate results with multiple computational tools (e.g., Gaussian for quantum mechanical insights) .
Q. How should researchers design experiments to resolve contradictions in reported data on this compound’s reactivity or stability?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Advanced Analytical Techniques : Employ thermogravimetric analysis (TGA) to study thermal decomposition kinetics or differential scanning calorimetry (DSC) for phase behavior.
- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to assess the impact of minor impurities or measurement errors.
- Literature Benchmarking : Compare findings with prior studies on structurally analogous compounds (e.g., diethyl oxalate) to identify systemic trends .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting this compound research data in academic manuscripts?
- Methodological Answer :
- Tables/Figures : Include density, viscosity, and excess property tables with standard deviations. Use plots (e.g., vs. mole fraction) to visualize trends.
- Supporting Information : Provide raw data, computational input files, and detailed synthesis protocols in supplementary materials.
- Referencing : Cite primary literature (e.g., interaction studies from Russian Journal of Physical Chemistry A) and avoid unreliable sources like commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
